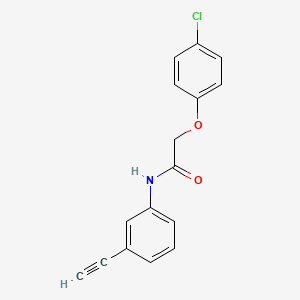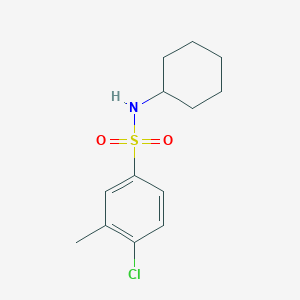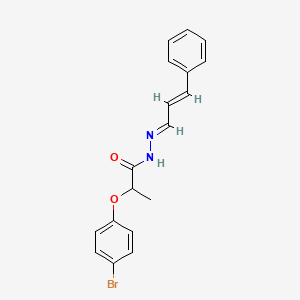
(4-tert-butylcyclohexyl)(2-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butylcyclohexyl)(2-methoxybenzyl)amine, commonly known as TBCA, is a chemical compound that has shown promising results in scientific research. TBCA has been studied for its potential applications in cancer treatment, neuroprotection, and inflammation reduction.
作用機序
TBCA's mechanism of action is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and signaling pathways. TBCA has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell signaling and growth. TBCA has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
TBCA has been shown to have various biochemical and physiological effects. In cancer treatment, TBCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBCA has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In neuroprotection, TBCA has been shown to protect against neuronal cell death and reduce oxidative stress. Inflammation reduction is another area where TBCA has shown promising results, with studies showing that TBCA can reduce the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
TBCA has several advantages for lab experiments, including its high purity and stability. TBCA is also relatively easy to synthesize, which makes it readily available for research purposes. However, TBCA has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and researchers may need to use alternative solvents or formulations to overcome this limitation.
将来の方向性
There are several future directions for TBCA research. One area of interest is the development of TBCA-based therapies for cancer treatment and neuroprotection. Future studies may also focus on identifying the specific enzymes and signaling pathways that TBCA targets, which could provide insights into its mechanism of action. Additionally, more research is needed to determine the optimal dosing and administration of TBCA for different applications. Overall, TBCA has shown promising results in scientific research, and further studies may lead to the development of new therapies for cancer, neurodegenerative diseases, and inflammation.
合成法
TBCA can be synthesized using a multi-step reaction process. The first step involves the reaction between tert-butylcyclohexanone and sodium methoxide to form (4-tert-butylcyclohexyl)methanol. The second step involves the reaction between (4-tert-butylcyclohexyl)methanol and 2-methoxybenzyl chloride to form (4-tert-butylcyclohexyl)(2-methoxybenzyl)amine. The synthesis process has been optimized to produce high yields of TBCA with high purity.
科学的研究の応用
TBCA has been studied for its potential applications in cancer treatment, neuroprotection, and inflammation reduction. In cancer treatment, TBCA has shown anti-tumor effects by inhibiting the growth of cancer cells. TBCA has also been studied for its neuroprotective effects, where it has shown the potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Inflammation reduction is another area where TBCA has shown promising results, with studies showing that TBCA can reduce inflammation in the brain and other tissues.
特性
IUPAC Name |
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-18(2,3)15-9-11-16(12-10-15)19-13-14-7-5-6-8-17(14)20-4/h5-8,15-16,19H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPXFJRFFEEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)


![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)



